molecular formula C5H8ClFO2S B6201408 3-(fluoromethyl)cyclobutane-1-sulfonyl chloride, Mixture of diastereomers CAS No. 2694734-17-1

3-(fluoromethyl)cyclobutane-1-sulfonyl chloride, Mixture of diastereomers

Cat. No.: B6201408
CAS No.: 2694734-17-1
M. Wt: 186.6
InChI Key:
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Description

3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride is a chemical compound that consists of a mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. This compound features a fluoromethyl group attached to a cyclobutane ring, which is further substituted with a sulfonyl chloride group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(fluoromethyl)cyclobutane-1-sulfonyl chloride typically involves multiple steps, starting with the formation of the cyclobutane ring followed by the introduction of the fluoromethyl and sulfonyl chloride groups. One common approach is to start with cyclobutane and perform a series of halogenation and substitution reactions to introduce the desired functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize by-products and ensure the safety of the operators and the environment.

Chemical Reactions Analysis

Types of Reactions: 3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride can undergo various chemical reactions, including:

  • Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.

  • Reduction: The fluoromethyl group can be reduced to form a methylene group.

  • Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophiles like alcohols, amines, and thiols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Sulfonic acids.

  • Reduction: Methylenecyclobutane derivatives.

  • Substitution: Various substituted cyclobutanes depending on the nucleophile used.

Scientific Research Applications

3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

  • Biology: The compound can be used to study biological systems, particularly in the context of enzyme inhibition and receptor binding.

  • Medicine: It may have potential as a pharmaceutical intermediate or in the development of new drugs.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(fluoromethyl)cyclobutane-1-sulfonyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the sulfonyl chloride group acts as a good leaving group, allowing the nucleophile to attack the carbon atom and form a new bond.

Molecular Targets and Pathways Involved:

  • Enzyme Inhibition: The compound may interact with specific enzymes, inhibiting their activity.

  • Receptor Binding: It may bind to receptors in biological systems, affecting signaling pathways.

Comparison with Similar Compounds

3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride is unique due to its specific structural features, such as the fluoromethyl group and the sulfonyl chloride group. Similar compounds include:

  • Cyclobutane-1-sulfonyl chloride: Lacks the fluoromethyl group.

  • Fluoromethylcyclohexane-1-sulfonyl chloride: Similar structure but with a cyclohexane ring instead of cyclobutane.

These compounds differ in their ring size and the presence of the fluoromethyl group, which can significantly affect their chemical properties and reactivity.

Properties

CAS No.

2694734-17-1

Molecular Formula

C5H8ClFO2S

Molecular Weight

186.6

Purity

95

Origin of Product

United States

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